molecular formula C13H13F3N4O2 B2403267 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034520-25-5

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2403267
CAS No.: 2034520-25-5
M. Wt: 314.268
InChI Key: ZSDQQLAHIXCLPQ-UHFFFAOYSA-N
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Description

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a complex synthetic organic compound. This compound contains distinct functional groups like the trifluoromethyl group, a tetrahydrotriazolopyridine ring, and a furan-2-carboxamide structure, which collectively contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : Begins with the creation of the 7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core through cyclization reactions involving appropriate starting materials and catalysts.

  • Functionalization: : Introduction of the furan-2-carboxamide moiety via coupling reactions, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide and catalytic amounts of dimethylaminopyridine.

  • Final Steps: : The compound is purified using recrystallization, column chromatography, or preparative HPLC to ensure high purity and yield.

Industrial Production Methods

In an industrial context, the production might involve:

  • Larger reaction vessels.

  • Continuous flow systems to optimize reaction time and product yield.

  • Automation for precise control over reaction conditions like temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring.

  • Reduction: : Reduction reactions are possible, especially at the amide group.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the triazolo-pyridine framework.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nucleophiles like amines or thiols.

Major Products

  • Oxidation: : Formation of carboxylic acids or corresponding lactones.

  • Reduction: : Conversion to secondary amines or alcohols.

  • Substitution: : Derivatives with altered pharmacological or chemical properties.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.

Biology

  • It might act as a potential probe for studying biological pathways due to its unique structure and reactivity.

Medicine

  • Potential candidate for drug development, given its structural complexity and potential biological activity.

Industry

  • Utilized in the creation of specialty chemicals, agrochemicals, or advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)furan-2-carboxamide

  • N-((7-chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide

Uniqueness

  • The trifluoromethyl group is a key differentiator, imparting distinct electronic and steric effects compared to other substituents like chlorine or methyl.

  • The combination of a triazolopyridine ring with a furan-2-carboxamide moiety offers unique reactivity and potential bioactivity not seen in simpler analogs.

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a fascinating compound with diverse synthetic routes, chemical reactions, and applications spanning multiple fields. Its unique structure lends itself to various scientific explorations, making it a valuable subject of study.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h1-2,5,8H,3-4,6-7H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDQQLAHIXCLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC=CO3)CC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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